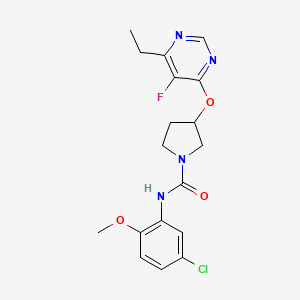![molecular formula C14H20BNO2 B2964048 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 2223033-00-7](/img/structure/B2964048.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine , also known by various synonyms such as 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 3-Pyridylboronic Acid Pinacol Ester , is a chemical compound with the molecular formula C₁₁H₁₆BNO₂ . It appears as a white to almost white powder or crystal and has a melting point range of 102.0°C to 106.0°C . This compound is commonly used in organic synthesis and exhibits interesting reactivity due to its boron-containing moiety.
Synthesis Analysis
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine involves the reaction of appropriate precursors, typically a boronic acid derivative and a pyridine compound. The Suzuki-Miyaura cross-coupling reaction is commonly employed for this purpose. In this reaction, the boron atom from the boronic acid reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst, resulting in the formation of the desired product .
Physical And Chemical Properties Analysis
科学的研究の応用
Pharmaceutical Synthesis
The compound is a key intermediate in the synthesis of cefpirome, an antibiotic used to treat infections .
Organic Chemistry Research
It’s used in the synthesis of various organic compounds and can act as a reagent in borylation reactions .
Material Science
The compound may be involved in creating materials for electronic devices due to its boronic acid component .
Catalysis
It could be used as a catalyst in chemical reactions, such as oxidation processes .
Safety and Hazards
作用機序
Mode of Action
Compounds with a similar structure, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. This suggests that the compound may play a role in such reactions, potentially affecting various biochemical pathways.
Action Environment
It is known that the compound is a solid at 20°c and has a melting point between 1020 to 1060 °C . It is soluble in acetone . These properties suggest that the compound’s stability and activity may be influenced by temperature and solvent conditions.
特性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-8-10-6-5-7-12(10)16-9-11/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYTAWNXLYGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2963965.png)

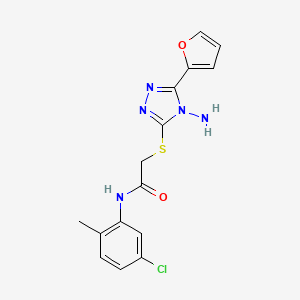
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
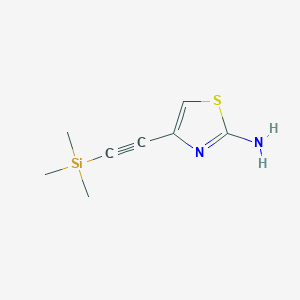
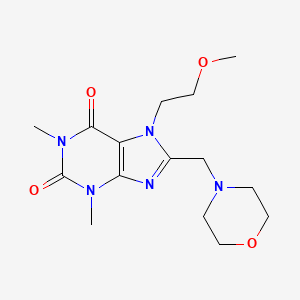
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
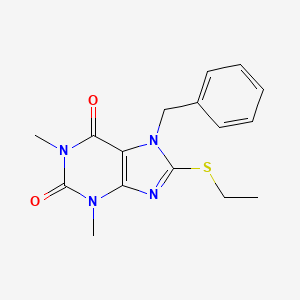
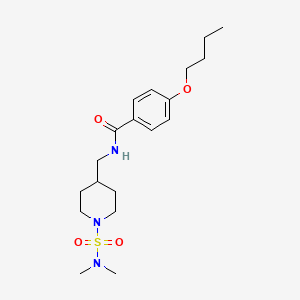
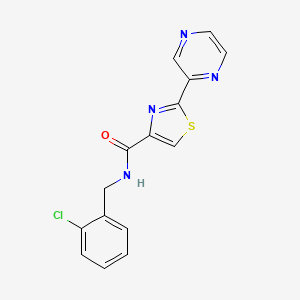

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)
